4-(2-Chloro-4-fluorophenoxy)piperidine
Overview
Description
4-(2-Chloro-4-fluorophenoxy)piperidine is an organic compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a piperidine ring attached to a phenoxy group that is substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenoxy)piperidine typically involves the reaction of 2-chloro-4-fluorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the piperidine ring displaces the hydroxyl group of the phenol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorophenoxy)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents such as dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated piperidine derivatives.
Scientific Research Applications
4-(2-Chloro-4-fluorophenoxy)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenoxy)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-fluorophenoxy)piperidine
- 3-(4-Chloro-2-fluorophenoxy)piperidine
- 4-(4-Chloro-3-trifluoromethylphenyl)piperidine
Uniqueness
4-(2-Chloro-4-fluorophenoxy)piperidine is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIIPYMGXICIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625456 | |
Record name | 4-(2-Chloro-4-fluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367501-07-3 | |
Record name | 4-(2-Chloro-4-fluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.